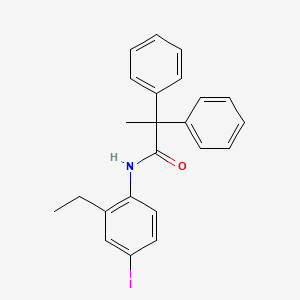
N-(4-butoxyphenyl)-N'-cyclopropylethanediamide
Overview
Description
N-(4-butoxyphenyl)-N'-cyclopropylethanediamide, also known as BAY 38-3441, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of anilide derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441 is not fully understood. However, it is believed to act on the voltage-gated sodium channels and modulate the release of neurotransmitters such as glutamate and GABA. It has also been shown to activate the cannabinoid receptor CB1 and CB2, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441 has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, which makes it an ideal tool for studying the role of these receptors in various physiological processes. It also has a well-characterized synthesis method, which allows for the easy production of large quantities of the compound. However, one limitation of N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441 is its relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-butoxyphenyl)-N'-cyclopropylethanediamide 38-3441. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the evaluation of the compound's potential as a treatment for other neurological and psychiatric disorders. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its effects on various physiological processes.
properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-10-20-13-8-6-12(7-9-13)17-15(19)14(18)16-11-4-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSLFQZTVKHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B4107872.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)
![[4-(2-chlorobenzyl)-1-(2-methylbenzyl)-4-piperidinyl]methanol](/img/structure/B4107893.png)
![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![methyl 4-[1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4107899.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4107901.png)

![3-(2-chlorophenyl)-5-{[5-(2-furyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4-methylisoxazole](/img/structure/B4107922.png)

![4-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B4107945.png)
![3,4-dichloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4107973.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4107982.png)
![1-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B4107986.png)